(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol
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Overview
Description
(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.187. The purity is usually 95%.
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Scientific Research Applications
Conformational Studies and Biological Activities
The bicyclo[3.1.0]hexane core structure, integral to compounds like (2-Amino-1-bicyclo[3.1.0]hexanyl)methanol, plays a pivotal role in medicinal chemistry due to its diverse biological activities. These core structures are utilized as conformationally locked analogs of nucleoside building blocks and serve as essential components in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Their conformational rigidity is particularly advantageous in designing bioactive molecules, such as inhibitors of proline metabolism and antibiotics like trovafloxacin, by embedding amino acid units like GABA within the bicyclo[3.1.0]hexane scaffold. This approach has led to the development of potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
Ring Opening Reactions
The study of bicyclo[3.1.0]hexane methanolysis underlines the chemical reactivity of the bicyclo[3.1.0]hexane framework, where methanolysis of activated cyclopropanes within the structure leads to ring opening. This reaction is influenced by the reaction conditions, with acidic conditions favoring the formation of 4-methoxycyclohexane and basic conditions yielding 3-methoxymethylcyclopentanone. Such reactivity is crucial for synthetic strategies involving ring transformation and functional group interconversion, which are fundamental in drug design and organic synthesis (Lim, McGee, & Sieburth, 2002).
Enantioseparation and Chromatography
The ability to separate enantiomers of compounds containing the bicyclo[3.1.0]hexane motif, such as 1,3-amino alcohols, is significant in pharmaceutical research where enantiomeric purity can affect drug efficacy and safety. High-performance liquid chromatographic methods have been developed for this purpose, highlighting the importance of analytical techniques in the characterization and development of new compounds with bicyclo[3.1.0]hexane structures (Péter et al., 2001).
Synthesis of Nucleoside Analogues
The bicyclo[3.1.0]hexane framework is instrumental in the synthesis of nucleoside analogues, where it serves to conformationally constrain the sugar ring, mimicking the natural nucleosides' structure. This approach has been employed to develop potent antiherpes agents and inhibitors, highlighting the bicyclo[3.1.0]hexane system's utility in creating analogues with enhanced biological activity and stability (Kim, Jacobson, & Kim, 2006).
Mechanism of Action
The bicyclic structure of the compound could potentially influence its pharmacokinetic properties. Bicyclic compounds are often more rigid than their acyclic counterparts, which can influence their binding to biological targets and their absorption, distribution, metabolism, and excretion (ADME) properties .
Properties
IUPAC Name |
(2-amino-1-bicyclo[3.1.0]hexanyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-2-1-5-3-7(5,6)4-9/h5-6,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDUYTVEXNTPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1C2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408959-65-7 |
Source
|
Record name | {2-aminobicyclo[3.1.0]hexan-1-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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